N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide
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Description
“N-([1,1’-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide” is a complex organic compound. It contains a biphenyl group, an isoxazole ring, and an acetamide group . Isoxazole rings and biphenyl groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through 1,3-dipolar cycloaddition . This involves the reaction of a dipole and dipolarophile to form a five-membered ring .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Gul et al. (2017) discusses the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, highlighting their pharmacological activities, including antimicrobial and hemolytic activity. The research found specific compounds active against selected microbial species, indicating potential antimicrobial applications (Gul et al., 2017).
Antitumor and Antioxidant Activities
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, evaluating their antioxidant activity. The study not only examined the compounds' antioxidant potential but also explored the effect of hydrogen bonding on self-assembly processes, suggesting applications in developing new antioxidant agents (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) researched the chemoselective monoacetylation of 2-aminophenol, producing N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This study showcases the compound's relevance in drug synthesis methodologies (Magadum & Yadav, 2018).
Synthesis and Evaluation of Anticancer Agents
Yurttaş et al. (2015) highlighted the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, screening them for antitumor activity against various human tumor cell lines. This indicates the potential application of related compounds in cancer therapy (Yurttaş et al., 2015).
Glutaminase Inhibitors for Cancer Treatment
Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including those similar in structure to N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide, as glutaminase inhibitors. These compounds were tested for their ability to attenuate the growth of human lymphoma cells, showing promise for therapeutic cancer treatment (Shukla et al., 2012).
properties
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)-N-(2-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-23(16-19-15-22(27-25-19)18-11-5-2-6-12-18)24-21-14-8-7-13-20(21)17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIKEDILVJJARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide |
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